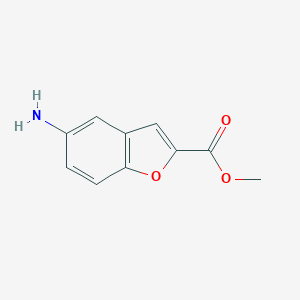

Methyl 5-aminobenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLMSIUDBMURHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445677 | |

| Record name | Methyl 5-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-29-3 | |

| Record name | Methyl 5-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminobenzofuran-2-carboxylate (CAS No. 1646-29-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring a rigid benzofuran core, a reactive primary amine, and a modifiable ester group, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its chemical reactivity, and a discussion of its current and potential applications, particularly in the realm of drug discovery. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Compound Identification and Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1646-29-3 | [1][3] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | Inferred from related compounds |

| Density | ~1.304 g/cm³ | Vendor Data |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Inferred from synthesis protocols |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through the reduction of its nitro precursor, Methyl 5-nitrobenzofuran-2-carboxylate. This two-step process begins with the synthesis of the nitro compound followed by its reduction to the desired amine.

Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate

The synthesis of the benzofuran ring is typically accomplished via the Perkin rearrangement, starting from a salicylaldehyde derivative.

-

Step 1: Cyclization. 5-Nitrosalicylaldehyde is reacted with methyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to facilitate the intramolecular cyclization, forming the benzofuran ring system.

Reduction to this compound

The nitro group of Methyl 5-nitrobenzofuran-2-carboxylate is readily reduced to a primary amine using various established methods. Catalytic hydrogenation is a clean and high-yielding approach.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Methyl 5-nitrobenzofuran-2-carboxylate

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve Methyl 5-nitrobenzofuran-2-carboxylate in ethanol (e.g., 15 mL per gram of substrate).[4]

-

Carefully add 5% palladium on carbon catalyst (typically 5-10% by weight of the starting material).[4]

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (a typical pressure is between 0.3-0.5 MPa) and stir the mixture vigorously at room temperature (10-30 °C).[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3-6 hours.[4]

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel if necessary.

Diagram: Synthesis Workflow

Caption: A two-step synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, the methyl ester protons, and the amine protons. The protons on the benzene ring will exhibit splitting patterns influenced by the electron-donating amino group. The methyl ester will appear as a singlet around 3.8-3.9 ppm. The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 160-170 ppm). The aromatic carbons will appear in the range of 100-150 ppm, with the carbon atoms directly attached to the nitrogen and oxygen atoms showing characteristic shifts. The methyl carbon of the ester will be observed in the upfield region (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

N-H Stretching: Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretching: The C-O stretching of the ester and the furan ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C=C Stretching: Multiple peaks of varying intensity will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nucleophilic character of the aromatic amine and the electrophilic nature of the ester carbonyl. This dual reactivity makes it a valuable intermediate in organic synthesis.

Reactions at the Amino Group

The primary amine at the C-5 position is a versatile handle for further functionalization.

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse substituents to modulate the biological activity of the benzofuran scaffold.

-

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). This reaction is useful for creating larger, more complex molecules and for the synthesis of certain classes of ligands and biologically active compounds.

-

Diazotization: The aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[5] This highly reactive intermediate can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer and related reactions, further highlighting the synthetic utility of this compound.[5]

-

N-Alkylation and N-Arylation: The amino group can participate in nucleophilic substitution and cross-coupling reactions to form N-alkyl and N-aryl derivatives. For instance, it is a key starting material in the synthesis of Vilazodone, an antidepressant, where it is used to construct a piperazine ring system.

Diagram: Reactivity and Synthetic Pathways

Caption: Key reaction pathways for this compound.

Reactions at the Ester Group

The methyl ester at the C-2 position can be readily transformed into other functional groups.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification yields the corresponding carboxylic acid. This is a crucial step for the synthesis of amide derivatives via peptide coupling reactions.

-

Amidation: Direct reaction with amines at elevated temperatures can form amides, although this is often less efficient than the hydrolysis-coupling sequence.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6] this compound serves as a key starting material for the synthesis of:

-

Anticancer Agents: Derivatives have been investigated as inhibitors of tubulin polymerization and as cytotoxic agents against various cancer cell lines.[4] The amino group provides a convenient point for attaching other pharmacophores to enhance potency and selectivity.

-

P-glycoprotein (P-gp) Inhibitors: P-gp is a transmembrane protein responsible for multidrug resistance in cancer cells. Aminobenzofuran derivatives have shown promise as P-gp inhibitors, potentially reversing drug resistance and improving the efficacy of chemotherapy.

-

Kinase Inhibitors: The benzofuran core can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

Applications in Materials Science

The rigid, planar structure of the benzofuran ring system and the presence of versatile functional groups make this molecule an attractive building block for advanced materials.

-

Polymers: The difunctional nature of this compound (amine and ester) allows it to be used as a monomer in the synthesis of high-performance polymers like polyamides and polyimides. These materials are expected to have high thermal stability and interesting photophysical properties.

-

Fluorescent Probes and Dyes: The benzofuran nucleus is a known fluorophore. The amino group can be functionalized to create novel fluorescent dyes and chemosensors for the detection of metal ions or other analytes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis, well-defined reactivity, and the proven biological and material properties of its derivatives make it an essential tool for the modern synthetic chemist. This guide has provided a foundational understanding of this compound, intended to facilitate its effective use in the laboratory and inspire the development of novel applications.

References

- Google Patents. (2018). CN107674052B - Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester.

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29754-29782. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Mastering Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]

- 4. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

biological activity of Methyl 5-aminobenzofuran-2-carboxylate

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of Methyl 5-aminobenzofuran-2-carboxylate

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] this compound, and its close analogue ethyl 5-aminobenzofuran-2-carboxylate, have emerged not as potent therapeutic agents in their own right, but as exceptionally versatile building blocks for the synthesis of novel derivatives with significant biological activities.[3][4] This technical guide provides a comprehensive overview of the synthesis of this key intermediate and explores the significant anticancer, antimicrobial, and anti-inflammatory properties of the compounds derived from it. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and visualize the underlying mechanisms of action to provide a resource for researchers and drug development professionals.

Synthesis and Chemical Profile

This compound is primarily utilized as a synthetic intermediate. Its structure, featuring a reactive amino group and an ester moiety on the benzofuran core, allows for diverse chemical modifications, making it a valuable starting point for constructing compound libraries.[3][5]

Synthetic Pathway

The most common and efficient synthesis route begins with 5-nitrosalicylaldehyde. The process involves an initial O-alkylation followed by intramolecular cyclization and subsequent reduction of the nitro group to the key amine.[4][6]

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of the analogous ethyl ester.[6][7]

Step 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitrosalicylaldehyde (1 equivalent) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~3-6 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group and as a dehydrating agent. Stir the suspension for 30 minutes at room temperature.

-

Alkylation and Cyclization: Add methyl bromoacetate (1.5 equivalents) dropwise to the mixture. Heat the reaction to 100°C and stir overnight. The reaction proceeds via an initial O-alkylation of the phenoxide, followed by an intramolecular condensation/cyclization to form the benzofuran ring.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield Methyl 5-nitrobenzofuran-2-carboxylate as a solid.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the Methyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Reduction: Stir the mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound, which typically appears as a yellow solid.[7]

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Biological Activity of Derived Compounds

While this compound itself is primarily a synthetic precursor, its derivatives exhibit a remarkable range of biological activities. The amino group at the C-5 position serves as a critical handle for introducing diverse pharmacophores, leading to potent agents.

Anticancer Activity

Derivatives of 5-aminobenzofuran-2-carboxylates have demonstrated significant potential as anticancer agents, particularly against aggressive cancers like glioblastoma.[3][6]

Field Insights: The rationale for using this scaffold is to create rigid, planar molecules capable of intercalating with DNA or fitting into the active sites of key oncogenic proteins. By replacing the furan rings of natural products like proximicins with a benzofuran moiety, researchers aim to enhance metabolic stability and cell permeability.[6]

A study focused on creating analogues of proximicins, a class of heterocyclic peptides, by using Ethyl 5-aminobenzofuran-2-carboxylate as the core. These novel compounds were evaluated for their antiproliferative activity against human glioblastoma (U-87 MG) cells.[6]

Table 1: Antiproliferative Activity of Ethyl 5-aminobenzofuran-2-carboxylate Derivatives

| Compound ID | Modification from Parent Scaffold | IC₅₀ vs. U-87 MG (µg/mL)[6] | Selectivity Index (SI)¹[6] |

|---|---|---|---|

| 23(16) | 2,5-dimethylfuran-amide conjugate | 6.54 | 1.84 |

| 24(15) | 4,5-dimethylfuran-amide conjugate | 11.23 | 1.07 |

| Proximicin C | Natural Product Reference | 13.90 | >9.0 |

| Temozolomide | Standard Drug | 29.19 | 1.71 |

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous WI-38 cells / IC₅₀ in U-87 MG cells. A higher SI is desirable.

The data clearly indicates that derivative 23(16) is over 4-fold more potent than the standard-of-care drug, Temozolomide, against this glioblastoma cell line.[6] However, its selectivity is comparable, highlighting the need for further optimization to reduce off-target toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed U-87 MG cells into a 96-well plate at a density of 2,000 cells/well and incubate for 72 hours to allow them to enter the logarithmic growth phase.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Compound 7 , a benzofuran-N-aryl piperazine conjugate, has been shown to be a potent apoptosis inducer.[6]

Caption: Intrinsic pathway of apoptosis induced by benzofuran derivatives.

Antimicrobial Activity

The benzofuran scaffold is also a promising foundation for developing new antimicrobial agents.[8] Modifications, particularly the creation of Schiff base ligands from Ethyl 5-aminobenzofuran-2-carboxylate, have yielded compounds with notable antibacterial activity.[7]

Field Insights: Schiff bases are known to chelate with metal ions, and these resulting metal complexes often exhibit enhanced biological activity compared to the ligands alone. This enhancement is often attributed to O'vertone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.

Table 2: Antibacterial Activity of Schiff Base-Metal Complexes Derived from Ethyl 5-aminobenzofuran-2-carboxylate

| Compound | Test Organism | Zone of Inhibition (mm) at 1 mg/mL[7] |

|---|---|---|

| Ligand (6c) | E. coli | 11 |

| S. aureus | 12 | |

| Cu(II) Complex (7c) | E. coli | 16 |

| S. aureus | 18 | |

| Zn(II) Complex (8c) | E. coli | 14 |

| S. aureus | 15 | |

| Ciprofloxacin | E. coli | 25 |

| (Standard) | S. aureus | 28 |

The data shows a clear enhancement of antibacterial activity upon complexation with Cu(II) and Zn(II) ions, with the copper complex being the most potent among the synthesized compounds.[7]

Experimental Protocol: Agar Well Diffusion Method

This method is a standard preliminary test for antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar by autoclaving. Pour the agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Seeding: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well. Also, include a negative control (solvent only) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been investigated as anti-inflammatory agents that can modulate key signaling pathways like NF-κB and MAPK.[9][10]

Field Insights: The NF-κB and MAPK pathways are central regulators of the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and various interleukins. Targeting these pathways is a validated strategy for developing anti-inflammatory drugs.

A study on heterocyclic/benzofuran hybrids identified a piperazine-containing derivative, 5d , as a potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophage cells.[9]

Table 3: Anti-inflammatory Activity of Benzofuran Hybrid 5d

| Compound | NO Inhibition IC₅₀ (µM)[9] | Cytotoxicity IC₅₀ vs. RAW 264.7 cells (µM)[9] |

|---|---|---|

| 5d | 52.23 | > 80 |

| Dexamethasone | 35.21 | > 80 |

Compound 5d showed excellent NO inhibition with low cytotoxicity, suggesting its anti-inflammatory effect is not due to cell death. Further investigation revealed it significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways.[9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by a benzofuran derivative.

Future Directions and Conclusion

This compound is a cornerstone intermediate in medicinal chemistry. The extensive body of research on its derivatives confirms the therapeutic potential of the 5-aminobenzofuran scaffold.

-

For Anticancer Therapy: Future work should focus on improving the selectivity index of potent compounds like 23(16) to minimize toxicity to healthy cells. This can be achieved through structure-activity relationship (SAR) studies, modifying substituents to enhance binding to tumor-specific targets.

-

For Antimicrobial Agents: The enhanced activity of metal complexes is a promising avenue. Exploring complexes with other biologically relevant metals (e.g., silver, cobalt) and testing them against drug-resistant bacterial strains is a logical next step.

-

For Anti-inflammatory Drugs: The demonstrated dual inhibition of NF-κB and MAPK pathways by compounds like 5d is highly advantageous. In vivo studies in animal models of inflammation are required to validate these in vitro findings.

References

- Vertex AI Search. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

- BenchChem. (2025). The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.

- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28784-28809.

- BenchChem. (2025). A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5-aminobenzofuran-2-carboxylate.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.

- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28784-28809.

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Retrieved from [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

- Eldehna, W. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1157929.

-

MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

- Madieh, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 725-731.

- BenchChem. (2025). Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science.

-

International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]

-

MDPI. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-Aminobenzofuran-2-carboxylate Derivatives

Foreword: The Strategic Importance of the Benzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are ubiquitous in nature and form the structural core of numerous pharmaceuticals and biologically active compounds.[2][3][4] These molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3][5] The strategic functionalization of the benzofuran core allows for the fine-tuning of its biological profile, making it a cornerstone for drug discovery campaigns.[4][5]

This guide focuses specifically on the synthesis of methyl 5-aminobenzofuran-2-carboxylate and its derivatives. This particular scaffold is of high value due to its versatile functional handles:

-

The amino group at the C-5 position serves as a crucial nucleophile or a point for diazotization, enabling a wide array of subsequent chemical transformations to build molecular complexity.

-

The methyl ester at the C-2 position is a key site for activity, often involved in critical binding interactions with biological targets, or it can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide.[3][4]

The significance of this scaffold is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents, including the antidepressant Vilazodone.[6] This guide provides a detailed, mechanistically-grounded exploration of a robust and widely-used synthetic pathway, designed for researchers, chemists, and professionals in drug development.

Part 1: Core Synthetic Strategy: From Phenolic Precursors to the Target Aminobenzofuran

The most reliable and frequently employed route to this compound begins with a commercially available substituted phenol. This multi-step strategy is predicated on two key transformations: the initial construction of the benzofuran ring system followed by the functional group manipulation of a precursor moiety to unveil the target amine.

The chosen pathway starts from 2-hydroxy-5-nitrobenzaldehyde . The rationale for selecting this starting material is threefold:

-

Ortho-Hydroxy Aldehyde Functionality: This arrangement is primed for classical benzofuran ring synthesis.

-

Nitro Group as an Amine Precursor: The nitro group is a stable and electron-withdrawing group that directs the initial cyclization chemistry and can be reliably reduced to the desired amino group in a later step.

-

Commercial Availability: The starting material is readily accessible and cost-effective.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part 2: Mechanistic Deep Dive and Experimental Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting a protocol to new derivatives.

Step 1: Benzofuran Ring Formation via O-Alkylation and Intramolecular Cyclization

The formation of the benzofuran ring from 2-hydroxy-5-nitrobenzaldehyde and methyl bromoacetate is a classic example of a tandem reaction sequence. A variation of this approach is known as the Rap-Stoermer reaction.[3]

The process begins with the O-alkylation of the phenolic hydroxyl group. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, which is rendered more acidic by the electron-withdrawing effects of the ortho-aldehyde and para-nitro groups. The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an SN2 reaction to form an ether intermediate.

The subsequent and crucial step is an intramolecular aldol-type condensation . The base also facilitates the formation of an enolate from the α-carbon of the acetate moiety. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde group, leading to a cyclized intermediate. The reaction is driven to completion by a dehydration step, which eliminates a molecule of water to form the thermodynamically stable aromatic furan ring.

Caption: Mechanism of intramolecular cyclization for benzofuran formation.

Step 2: Selective Reduction of the Aromatic Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, a chemical reduction using stannous chloride (tin(II) chloride) dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is highly effective and widely documented.[7]

Causality behind Experimental Choice:

-

Chemoselectivity: Stannous chloride is an excellent choice as it selectively reduces the aromatic nitro group without affecting the ester functionality or the newly formed benzofuran ring system, which can be sensitive to harsher reducing conditions like catalytic hydrogenation under high pressure or with certain catalysts.

-

Mild Conditions: The reaction typically proceeds efficiently at reflux temperature in ethanol, which are easily achievable and controllable laboratory conditions.[7]

-

Mechanism: The reduction is a complex process involving multiple single-electron transfers from Sn(II) to the nitro group, with the protic solvent providing the necessary protons. The overall stoichiometry involves the transfer of six electrons to convert the nitro group (-NO₂) to the amino group (-NH₂).

Part 3: Detailed Experimental Protocols and Data

The following protocols are self-validating systems, designed for reproducibility. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving the desired outcome.

Protocol 1: Synthesis of Methyl 5-Nitrobenzofuran-2-carboxylate

-

Reagent Setup: To a 500 mL round-bottom flask, add 2-hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol, 1.0 eq), anhydrous potassium carbonate (16.5 g, 119.7 mmol, 2.0 eq), and acetone (250 mL).

-

Addition of Alkylating Agent: To the stirring suspension, add methyl bromoacetate (6.8 mL, 71.8 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is then triturated with cold water, filtered, and washed with water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield methyl 5-nitrobenzofuran-2-carboxylate as a pale yellow solid.

Protocol 2: Synthesis of this compound

-

Reagent Setup: In a 500 mL round-bottom flask, suspend the methyl 5-nitrobenzofuran-2-carboxylate (10.0 g, 42.5 mmol, 1.0 eq) obtained from the previous step in ethanol (200 mL).

-

Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (48.0 g, 212.6 mmol, 5.0 eq) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 400 mL). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. During this process, a precipitate of tin salts will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Isolation and Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) | Typical Actual Yield (%) |

| 1 | 2-Hydroxy-5-nitrobenzaldehyde (10.0 g) | Methyl Bromoacetate, K₂CO₃ | Methyl 5-nitrobenzofuran-2-carboxylate | 14.05 g | 85-95% |

| 2 | Methyl 5-nitrobenzofuran-2-carboxylate (10.0 g) | SnCl₂·2H₂O, Ethanol | This compound | 8.73 g | 80-90% |

Part 4: Alternative and Modern Synthetic Approaches

While the classical route described is robust, the field of organic synthesis is constantly evolving. For the sake of comprehensive knowledge, it is important to be aware of modern alternatives for benzofuran synthesis, which can offer different substrate scopes or milder conditions. Palladium-catalyzed reactions, in particular, have become powerful tools.[8][9][10][11][12]

-

Palladium-Catalyzed C-H Activation/Oxidation: This approach can involve the reaction of 2-hydroxystyrenes with iodobenzenes, where a palladium catalyst facilitates a C-H activation and oxidative cyclization to form the benzofuran ring.[8][9][11]

-

Intramolecular Cyclization of o-Alkynylphenols: Phenols can be alkynylated at the ortho position, and the resulting o-alkynylphenols can undergo cyclization to form benzofurans, often catalyzed by transition metals like palladium, gold, or copper.[13][14]

-

Tandem Coupling/Cyclization Reactions: One-pot procedures involving Sonogashira or Heck-type couplings followed by cyclization offer efficient pathways from simpler starting materials like o-halophenols.[15]

These methods provide powerful alternatives for constructing highly substituted or complex benzofuran derivatives that may not be easily accessible through traditional routes.

Conclusion

The synthesis of this compound is a cornerstone process for accessing a class of compounds with immense therapeutic potential. The detailed two-step sequence involving benzofuran ring formation and subsequent nitro group reduction represents a reliable, scalable, and mechanistically well-understood pathway. By grounding this practical protocol in a firm understanding of the underlying chemical principles, researchers are well-equipped to successfully synthesize this key intermediate and leverage its versatile structure for the development of novel and impactful molecules.

References

-

Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

-

Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (Cambridge, England), 50(25), 3299–3302. [Link]

-

Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Molecules. [Link]

-

Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. [Link]

-

Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. (2015). Taylor & Francis Online. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). National Institutes of Health (NIH). [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of benzofurans via cyclization of o-alkynylphenols. (2014). ResearchGate. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29346-29369. [Link]

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (2019). ResearchGate. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). National Institutes of Health (NIH). [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2689. [Link]

- Process for preparing benzofuran-2-carboxamide derivatives. (2018).

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health (NIH). [Link]

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

-

Benzofuran derivatives: A patent review. (2013). ResearchGate. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). National Institutes of Health (NIH). [Link]

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH). [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - ProQuest [proquest.com]

- 11. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran synthesis [organic-chemistry.org]

- 15. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-aminobenzofuran-2-carboxylate

Foreword: The Imperative for Precise Structural Elucidation

In the landscape of medicinal chemistry and drug development, benzofuran derivatives represent a class of heterocyclic compounds of profound significance. Their scaffolds are present in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 5-aminobenzofuran-2-carboxylate (CAS 1646-29-3) is a pivotal building block in this domain. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, makes it a versatile precursor for the synthesis of complex pharmaceutical agents.[2]

The journey from synthesis to application is critically dependent on the unambiguous confirmation of molecular structure. Spectroscopic analysis provides the empirical fingerprint of a molecule, and a deep understanding of this data is non-negotiable for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the spectroscopic data for this compound.

It must be noted that while this compound is commercially available, a complete, publicly accessible set of its experimental spectra is not readily found in scientific literature or databases. Therefore, this guide will leverage and adapt the published, experimentally-derived data for the closely related analogue, Ethyl 5-aminobenzofuran-2-carboxylate , a compound whose spectroscopic properties are nearly identical, with predictable variations in the ester moiety.[3] This comparative approach provides a robust and scientifically sound framework for the interpretation and validation of the title compound's structure.

Molecular Structure and Synthetic Strategy

The foundational step to interpreting spectroscopic data is understanding the molecule's connectivity and the synthetic route used to obtain it, which informs potential impurities and side products.

Core Molecular Structure

The structure of this compound consists of a bicyclic benzofuran core, with an amino group (-NH₂) at the C5 position of the benzene ring and a methyl carboxylate group (-COOCH₃) at the C2 position of the furan ring.

Caption: Structure of this compound.

Retrosynthetic Analysis and Experimental Protocol

A common and efficient route to synthesize this compound is through the reduction of its nitro precursor, Methyl 5-nitrobenzofuran-2-carboxylate.[1] This transformation is typically achieved with high yield using standard reducing agents.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Nitro-Group Reduction

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic data outlined in the subsequent sections.

-

Dissolution: In a round-bottom flask, dissolve Methyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol (EtOH) or ethyl acetate.

-

Addition of Reducing Agent: Add a stoichiometric excess of a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-5 equivalents). Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) can be employed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, neutralize the reaction mixture (if acidic, e.g., with SnCl₂) using a base like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final, high-purity this compound.

Spectroscopic Data Interpretation

The following sections detail the expected spectroscopic signatures of this compound, based on experimental data from its ethyl analogue.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The electron-donating amino group and the electron-withdrawing ester group create a distinct pattern of chemical shifts in the aromatic region.

Data adapted for this compound (from Ethyl analogue data in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~7.50 | Singlet (s) | 1H | H-3 | The furan proton at C3 is typically a singlet and appears relatively downfield due to the influence of the adjacent ester and ring oxygen. |

| ~7.36 | Doublet (d) | 1H | H-7 | This proton is part of the benzene ring and its chemical shift and coupling are consistent with its position adjacent to the furan fusion. |

| ~6.80 | Multiplet (m) | 2H | H-4, H-6 | These protons are significantly shielded (shifted upfield) by the strong electron-donating effect of the amino group at C5. Their signals overlap, forming a complex multiplet. |

| ~3.90 (Predicted) | Singlet (s) | 3H | -OCH₃ | The methyl ester protons are expected to appear as a sharp singlet. This replaces the quartet and triplet signals of the ethyl group in the analogue. |

| ~3.80 (Broad) | Singlet (s) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary with solvent and concentration due to hydrogen bonding. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Data adapted for this compound (from Ethyl analogue data):

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~159.0 (Predicted) | C=O | The ester carbonyl carbon is characteristically found in this downfield region. |

| ~153.1 (Predicted) | C-8a | Aromatic carbon attached to the furan oxygen, deshielded. |

| ~144.0 | C-5 | Aromatic carbon directly bonded to the amino group. |

| ~140.9 | C-2 | Carbon in the furan ring bonded to both the ring oxygen and the ester group, highly deshielded. |

| ~140.3 | C-7a | Aromatic carbon at the ring fusion. |

| ~122.7 | C-7 | Aromatic CH carbon. |

| ~112.1 | C-6 | Aromatic CH carbon, shielded by the ortho amino group. |

| ~108.4 | C-3 | Furan CH carbon. |

| ~106.7 | C-4 | Aromatic CH carbon, shielded by the para amino group. |

| ~52.0 (Predicted) | -OCH₃ | The methyl ester carbon is expected in this region, replacing the two signals from the ethyl group in the analogue. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands (from Ethyl analogue data, KBr pellet):

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3379, 3309 | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands is characteristic of the symmetric and asymmetric stretching of a primary amine, confirming its presence. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic benzene ring. |

| ~2950 | C-H Stretch | Aliphatic C-H | Corresponds to the C-H stretching of the methyl ester group. |

| 1711 | C=O Stretch | Ester Carbonyl | This strong, sharp absorption is a definitive indicator of the ester functional group. Its position reflects conjugation with the furan ring. |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands in this region confirm the vibrations of the benzene ring skeleton. |

| ~1250 | C-O Stretch | Aryl Ether & Ester | Strong absorptions corresponding to the C-O stretching of the furan ring ether and the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation pattern under ionization. For this compound (Molecular Formula: C₁₀H₉NO₃), the exact mass is 191.0582 g/mol .

-

Molecular Ion (M⁺): The mass spectrum will show a strong molecular ion peak at m/z = 191.

-

Key Fragmentation Pathway: A primary and highly diagnostic fragmentation pattern for methyl esters is the loss of the methoxy radical (•OCH₃) followed by the loss of carbon monoxide (CO).

Caption: Key fragmentation pathway for the title compound.

Standardized Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

-

Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to confirm proton environments and connectivity. Assign all signals in the ¹³C NMR spectrum.

ATR-FTIR Spectroscopy Protocol

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum, identifying and labeling the wavenumbers for all significant absorption bands corresponding to the molecule's functional groups.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the principles behind each technique and carefully analyzing the resulting spectra, researchers can unequivocally confirm the identity and purity of their synthesized material. This technical guide, by adapting high-quality experimental data from a close structural analogue, provides a reliable and comprehensive roadmap for scientists working with this important chemical building block, ensuring the integrity and success of their research and development endeavors.

References

- Patil, S. A., et al. (2020). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Journal of the Serbian Chemical Society.

-

PubChem (2024). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].

-

Taylor & Francis Online (2020). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Available at: [Link].

-

MDPI (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link].

-

Miao, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link].

Sources

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of Methyl 5-aminobenzofuran-2-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminobenzofuran-2-carboxylate is a pivotal heterocyclic compound, primarily recognized not for its intrinsic biological activity, but as a versatile scaffold in the synthesis of a multitude of pharmacologically active agents.[1][2] This technical guide delineates the current understanding of the mechanisms of action of therapeutically significant molecules derived from this core structure. While direct mechanistic studies on this compound are scarce, its derivatives have emerged as potent modulators of critical biological pathways implicated in oncology and neurodegenerative diseases. This document provides an in-depth exploration of these mechanisms, supported by experimental data and protocols, to empower researchers in the ongoing quest for novel therapeutics.

The Aminobenzofuran Core: A Privileged Structure in Medicinal Chemistry

The benzofuran ring system, a fusion of benzene and furan rings, is a recurring motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3][4] The introduction of an amino group to this scaffold gives rise to aminobenzofurans, a class of compounds that has demonstrated significant therapeutic potential.[3] this compound, with its strategically positioned amino and methyl ester functionalities, serves as an ideal starting point for chemical elaboration, enabling the generation of diverse libraries of bioactive molecules.[1][2]

Mechanisms of Action in Oncology

Derivatives of the aminobenzofuran scaffold have demonstrated significant potential as anticancer agents through several distinct mechanisms of action. These include the disruption of the cellular cytoskeleton and the circumvention of multidrug resistance.

Inhibition of Tubulin Polymerization

A primary mechanism by which several aminobenzofuran derivatives exert their cytotoxic effects is through the inhibition of tubulin polymerization.[5][6] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[5][6]

The proposed mechanism involves the binding of the aminobenzofuran derivative to the colchicine-binding site on β-tubulin.[5] This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and the cessation of cell division.

Caption: Inhibition of tubulin polymerization by aminobenzofuran derivatives.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7][8] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[7]

Certain aminobenzofuran derivatives have been identified as potent P-gp inhibitors.[7][9] By blocking the activity of P-gp, these compounds can resensitize resistant cancer cells to conventional chemotherapeutic agents. The proposed mechanisms of P-gp inhibition include competitive binding to the drug-binding site on the transporter or interference with its ATPase activity.[7]

Caption: Mechanism of P-glycoprotein inhibition by aminobenzofuran derivatives.

| Compound Class | Target | Cell Line | IC50 / EC50 | Reference |

| Aminobenzofuran-proximicin analogue | Antiproliferative | U-87 MG (Glioblastoma) | 15.67 µM | [10] |

| Thiophenylbenzofuran derivatives | P-gp Inhibition | ABCB1/Flp-In™-293 | Potent reversal of vincristine resistance | [7][8] |

| 2-Aminobenzofuran derivatives | Antiproliferative | PC-3 (Prostate Cancer) | Dose-dependent decrease in viability | [6] |

Mechanisms of Action in Neurodegenerative Diseases

The structural versatility of aminobenzofurans has also been exploited in the design of agents targeting the complex pathology of Alzheimer's disease.

Cholinesterase Inhibition

A key feature of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine.[11] Inhibition of the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated therapeutic strategy.[11][12] Several novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE.[11][12][13] Kinetic studies have revealed a mixed-type inhibition of AChE for some of these derivatives.[11][12]

Inhibition of Amyloid-β Aggregation

The formation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease.[14] Certain aminobenzofuran derivatives have demonstrated the ability to inhibit the self- and AChE-induced aggregation of Aβ peptides.[11][14] This anti-aggregation activity presents a disease-modifying potential beyond symptomatic treatment.

Caption: Multi-target mechanism of aminobenzofuran derivatives in Alzheimer's disease.

| Compound Class | Target | Assay | Result | Reference |

| 3-Aminobenzofuran derivatives | AChE/BuChE | Ellman's method | IC50 values in the micromolar range | [11][13] |

| 3-Aminobenzofuran derivatives | Aβ Aggregation | Thioflavin T (ThT) assay | Significant inhibition of self-induced Aβ aggregation | [11] |

Experimental Protocols

General Workflow for Aminobenzofuran-Based Drug Discovery

Caption: General workflow for aminobenzofuran-based drug discovery.

MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized aminobenzofuran derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer.

-

Incubation: In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of the aminobenzofuran inhibitor. Pre-incubate for a defined period.

-

Reaction Initiation: Add the substrate to initiate the reaction.

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

IC50 Determination: Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]

Conclusion

While this compound is best characterized as a foundational building block, the diverse and potent biological activities of its derivatives underscore the immense value of the aminobenzofuran scaffold in drug discovery.[1][7] The mechanisms of action elucidated for these derivatives, ranging from the inhibition of tubulin polymerization and P-glycoprotein in oncology to the dual inhibition of cholinesterases and amyloid-beta aggregation in neurodegenerative diseases, highlight the remarkable versatility of this chemical class.[5][7][11] The continued exploration and functionalization of the aminobenzofuran core, originating from precursors like this compound, holds significant promise for the development of next-generation therapeutics to address pressing medical needs.

References

- Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.

- de Souza, F. G. F. O., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(3), 485-495.

- Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 843-864.

- Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.

- Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (2022). Molecules, 27(15), 4987.

-

Methyl 3-aminobenzofuran-2-carboxylate: A Versatile Building Block for Pharmaceutical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113171.

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1355.

- Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry, 7, 59.

- Process for preparing benzofuran-2-carboxamide derivatives. (2018).

- Chen, Y. F., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422.

- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2018). Molecules, 23(10), 2513.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2021). Rasayan Journal of Chemistry, 14(2), 1083-1090.

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2016). Journal of the Serbian Chemical Society, 81(10), 1145-1156.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3698.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Strategic Synthesis of Aminobenzofurans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzofuran ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents.[1][2] The strategic introduction of an amino group transforms this versatile heterocycle into the aminobenzofuran scaffold, a privileged structure that has unlocked significant advancements in drug discovery, particularly in oncology and neurodegenerative diseases.[1][3] This guide provides a comprehensive exploration of the aminobenzofuran core, tracing its historical synthetic origins to the sophisticated, modern catalytic methodologies that enable its use in contemporary drug design. We will dissect the causality behind key experimental strategies, provide validated protocols, and examine the structure-activity relationships that underscore the therapeutic potential of this remarkable pharmacophore.

Introduction: The Benzofuran Scaffold and the Strategic Value of the Amino Moiety

The benzofuran, a bicyclic system formed by the fusion of a benzene ring with a furan ring, is a cornerstone of heterocyclic chemistry.[4][5] Its discovery dates back to the 19th century, with early synthesis from natural products like coumarin.[6] While the benzofuran core itself confers a degree of structural rigidity and lipophilicity desirable in drug candidates, its true potential is often realized through functionalization.

The introduction of an amino (-NH₂) group is a pivotal strategic decision in medicinal chemistry. This modification imparts several critical properties:

-

Modulation of Physicochemical Properties: The amino group introduces a basic center, allowing for salt formation which can dramatically improve aqueous solubility and bioavailability.

-

Hydrogen Bonding Capability: As both a hydrogen bond donor and acceptor, the amino group provides a key anchor for molecular recognition at biological targets like enzyme active sites and receptor binding pockets.

-

Vector for Further Synthesis: The amine serves as a versatile chemical handle for subsequent reactions, allowing for the construction of amides, ureas, sulfonamides, and other functionalities to probe the structure-activity relationship (SAR) of a compound series.[7]